molecular formula C18H15NO5S3 B2368077 methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate CAS No. 1421505-93-2

methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2368077
CAS No.: 1421505-93-2
M. Wt: 421.5
InChI Key: GCSLPKZLIYWMFM-UHFFFAOYSA-N
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Description

Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group, which is further connected to a thiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzoic acid derivatives under specific conditions. The reaction often requires catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfonamide group can also play a role in its biological activity by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Methyl 4-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)benzoate is unique due to its specific combination of a benzoate ester, sulfonamide group, and thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S3/c1-24-18(21)12-4-7-14(8-5-12)27(22,23)19-11-13-6-9-16(26-13)17(20)15-3-2-10-25-15/h2-10,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSLPKZLIYWMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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